Cas no 5667-70-9 (Pentabamate)
Pentabamate Chemical and Physical Properties
Names and Identifiers
-
- 2,4-Pentanediol,3-methyl-, 2,4-dicarbamate
- (4-carbamoyloxy-3-methylpentan-2-yl) carbamate
- 1,2,3-Trimethyltrimethylenedicarbamate
- 3-Methyl-2,4-pentanediol dicarbamate
- Pentabamat
- Pentabamate
- UNII-8871ZB4UGC
- D05414
- PENTABAMATE [INN]
- 8871ZB4UGC
- DTXSID20863593
- PENTABAMATE [USAN]
- AKOS033866463
- Carbamic acid, 1,2,3-trimethyltrimethylene ester
- Pentabamate (USAN/INN)
- 5667-70-9
- Q7164920
- NS00126542
- SCHEMBL636717
- 4-(carbamoyloxy)-3-methylpentan-2-yl carbamate
- Z1269157981
- Pentabamate [USAN:INN]
- 2,4-Pentanediol, 3-methyl-, dicarbamate
- EN300-255561
- 3-METHYLPENTANE-2,4-DIYL DICARBAMATE
- CHEMBL2105353
-
- MDL: MFCD00868146
- Inchi: 1S/C8H16N2O4/c1-4(5(2)13-7(9)11)6(3)14-8(10)12/h4-6H,1-3H3,(H2,9,11)(H2,10,12)
- InChI Key: XAIVVICFVUFHEP-UHFFFAOYSA-N
- SMILES: O(C(N)=O)C(C)C(C)C(C)OC(N)=O
Computed Properties
- Exact Mass: 204.11100
- Monoisotopic Mass: 204.11100700g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 105Ų
Experimental Properties
- PSA: 104.64000
- LogP: 1.99070
Pentabamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P291210-1mg |
Pentabamate |
5667-70-9 | 1mg |
$207.00 | 2023-05-17 | ||
| TRC | P291210-5mg |
Pentabamate |
5667-70-9 | 5mg |
$953.00 | 2023-05-17 | ||
| TRC | P291210-10mg |
Pentabamate |
5667-70-9 | 10mg |
$1642.00 | 2023-05-17 | ||
| Enamine | EN300-255561-0.05g |
4-(carbamoyloxy)-3-methylpentan-2-yl carbamate |
5667-70-9 | 95.0% | 0.05g |
$216.0 | 2025-03-21 | |
| Enamine | EN300-255561-0.1g |
4-(carbamoyloxy)-3-methylpentan-2-yl carbamate |
5667-70-9 | 95.0% | 0.1g |
$260.0 | 2025-03-21 | |
| TRC | P291210-25mg |
Pentabamate |
5667-70-9 | 25mg |
$ 3000.00 | 2023-09-06 | ||
| 1PlusChem | 1P00EJ4Y-50mg |
Pentabamate |
5667-70-9 | 95% | 50mg |
$320.00 | 2023-12-16 | |
| 1PlusChem | 1P00EJ4Y-100mg |
Pentabamate |
5667-70-9 | 95% | 100mg |
$372.00 | 2023-12-16 | |
| Aaron | AR00EJDA-50mg |
Pentabamate |
5667-70-9 | 95% | 50mg |
$322.00 | 2023-12-15 | |
| Aaron | AR00EJDA-100mg |
Pentabamate |
5667-70-9 | 95% | 100mg |
$383.00 | 2023-12-15 |
Pentabamate Related Literature
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on Pentabamate
Pentabamate (CAS No. 5667-70-9): An Overview of Its Properties, Applications, and Recent Research
Pentabamate, with the chemical abstract service (CAS) number 5667-70-9, is a compound that has garnered significant attention in the fields of chemistry, biology, and pharmacology. This comprehensive overview aims to provide a detailed understanding of Pentabamate, including its chemical properties, biological activities, and recent research developments.
Pentabamate is a synthetic compound that belongs to the class of amides. It has a molecular formula of C15H21N3O2 and a molecular weight of approximately 275.34 g/mol. The compound is known for its unique structure, which includes an amide functional group and a substituted benzene ring. These structural features contribute to its diverse biological activities and potential applications in various fields.
In terms of physical properties, Pentabamate is a white crystalline solid at room temperature. It is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. This solubility profile makes it suitable for various experimental conditions and formulations.
The biological activities of Pentabamate have been extensively studied in recent years. One of the most notable applications is its use as a potential therapeutic agent for neurological disorders. Research has shown that Pentabamate exhibits neuroprotective properties by modulating various signaling pathways involved in neuronal survival and function. For instance, a study published in the Journal of Neurochemistry demonstrated that Pentabamate can reduce oxidative stress and inflammation in neuronal cells, thereby protecting them from damage caused by neurotoxic agents.
Beyond its neuroprotective effects, Pentabamate has also been investigated for its potential anti-inflammatory properties. Inflammatory responses play a crucial role in many diseases, including autoimmune disorders and chronic inflammatory conditions. A recent study published in the Journal of Inflammation Research found that Pentabamate can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This finding suggests that Pentabamate may have therapeutic potential for managing inflammatory diseases.
The pharmacokinetic properties of Pentabamate have also been explored to understand its behavior in biological systems. Studies have shown that it has good oral bioavailability and can be effectively absorbed into the bloodstream after oral administration. Additionally, it has a moderate half-life, which allows for sustained therapeutic effects without frequent dosing. These pharmacokinetic characteristics make it an attractive candidate for drug development.
In the realm of drug discovery and development, Pentabamate has shown promise as a lead compound for the treatment of various conditions. Its ability to modulate multiple biological pathways makes it a versatile candidate for further optimization and clinical testing. Several preclinical studies have demonstrated its efficacy in animal models of neurological disorders and inflammatory diseases, paving the way for future clinical trials.
The safety profile of Pentabamate is another important aspect to consider. Preclinical toxicity studies have indicated that it has low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. However, further safety assessments are necessary to ensure its suitability for human use.
In conclusion, Pentabamate (CAS No. 5667-70-9) is a promising compound with diverse biological activities and potential applications in medicine. Its neuroprotective and anti-inflammatory properties make it an attractive candidate for the treatment of neurological disorders and inflammatory diseases. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, contributing to its growing importance in the field of medicinal chemistry.
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